

# Gas-Phase Chemistry of Nitryl Fluoride: A Technical Guide

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## Compound of Interest

Compound Name: Nitryl fluoride

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## Introduction

**Nitryl fluoride** ( $\text{FNO}_2$ ), a colorless gas with a pungent odor, is a powerful oxidizing and fluorinating agent.<sup>[1][2]</sup> Its high reactivity and energetic nature have led to its consideration as a rocket propellant oxidizer, although it has not been used in this capacity.<sup>[1][3]</sup> In the context of research and development, particularly in fields requiring specialized fluorinating or nitrating agents, a thorough understanding of its gas-phase chemistry is paramount. This guide provides a comprehensive overview of the synthesis, kinetics, and reactivity of **nitryl fluoride** in the gas phase, intended to support laboratory and industrial applications.

Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	FNO <sub>2</sub>	[1][3]
Molar Mass	65.003 g·mol <sup>-1</sup>	[1]
Melting Point	-166 °C (107 K)	[1]
Boiling Point	-72 °C (201 K)	[1]
N-F Bond Length	135 pm	[1][3]
Standard Heat of Formation (ΔHf°)	-19 ± 2 kcal/mol	[1][3]
N-F Bond Dissociation Energy	46.0 kcal/mol	[1][3]

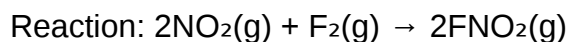
**Nitryl fluoride** is a molecular species with a planar nitrogen center.[1][3] The N-F bond is notably weaker than a typical N-F single bond, which is attributed to the "reorganization energy" of the NO<sub>2</sub> radical.[1][3]

## Synthesis of Gaseous Nitryl Fluoride

The synthesis of **nitryl fluoride** is challenging due to the highly exothermic nature of the reactions, which can be explosive.[4][5] Several methods have been developed to control the reaction and obtain a pure product.

### Direct Fluorination of Nitrogen Dioxide

The direct reaction of fluorine gas with nitrogen dioxide (or its dimer, dinitrogen tetroxide) is a common method for synthesizing **nitryl fluoride**. [1][4][5]



This reaction is extremely energetic and can lead to the formation of a flame, even at low temperatures.[4][5]

#### Experimental Protocol: Low-Temperature Synthesis of **Nitryl Fluoride**

This protocol is based on the method described by Clavier et al. (2025).[5]

#### Materials and Equipment:

- High-pressure gas cylinders of nitrogen dioxide ( $\text{NO}_2$ ) and fluorine ( $\text{F}_2$ )
- Vacuum line manifold constructed from 316L stainless steel or Monel
- Polychlorotrifluoroethylene (PCTFE) or similar fluoropolymer reactor
- Low-temperature Dewar flasks
- Pressure transducers
- Infrared spectrometer with a gas cell
- Cold trap

#### Procedure:

- **System Passivation and Degreasing:** Prior to first use, the entire gas handling system must be thoroughly degreased and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on all internal surfaces.
- **Evacuation and Cooling:** The reactor is cooled to liquid nitrogen temperature ( $-196\text{ }^\circ\text{C}$ ) and the entire system is evacuated.
- **Introduction of Nitrogen Dioxide:** A known quantity of gaseous  $\text{NO}_2$  is introduced into a calibrated volume (injection loop) and then condensed into the cooled reactor.
- **Introduction of Fluorine:** A controlled amount of fluorine gas is then slowly introduced into the reactor containing the condensed nitrogen dioxide. The reaction is highly exothermic, and slow addition is crucial to prevent a rapid, uncontrolled reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the pressure changes within the reactor.
- **Purification:** After the reaction is complete, the reactor is allowed to warm to room temperature. Non-condensable impurities can be removed by evacuating the reactor while

the product is held at a low temperature (e.g., -78 °C, dry ice/acetone bath). Fractional distillation can be used for further purification.

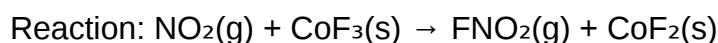
- Characterization: The purity of the synthesized **nitryl fluoride** can be confirmed using infrared spectroscopy by comparing the observed spectrum with known literature values for FNO<sub>2</sub>.

#### Safety Precautions:

- Both fluorine and nitrogen dioxide are highly toxic and corrosive gases.<sup>[5]</sup> All manipulations must be performed in a well-ventilated fume hood.
- The reaction between fluorine and nitrogen dioxide is extremely energetic and potentially explosive.<sup>[4][5]</sup> Appropriate shielding and personal protective equipment (face shield, leather gloves) are mandatory.
- Materials used in the apparatus must be compatible with fluorine and **nitryl fluoride**. Stainless steel (316L) is suitable for lower temperatures, while Monel or nickel are required for higher temperatures.<sup>[5]</sup>

## Synthesis using Cobalt(III) Fluoride

An alternative and simpler method that avoids the direct use of fluorine gas involves the reaction of nitrogen dioxide with cobalt(III) fluoride at elevated temperatures.<sup>[1][6]</sup>



The cobalt(II) fluoride can be regenerated to cobalt(III) fluoride by treatment with fluorine gas.<sup>[1]</sup>

#### Experimental Protocol: Synthesis using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch (1963).<sup>[6]</sup>

#### Materials and Equipment:

- Stirred bed reactor made of Monel or other fluorine-resistant material

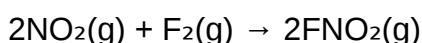
- Furnace capable of reaching 300 °C
- Source of gaseous nitrogen dioxide
- Cobalt(III) fluoride (CoF<sub>3</sub>) powder
- Liquid nitrogen cold traps
- Distillation apparatus made of copper or other compatible material

#### Procedure:

- **Reactor Setup:** A stirred bed of CoF<sub>3</sub> is placed in the Monel reactor and heated to 300 °C.
- **Introduction of Nitrogen Dioxide:** A stream of gaseous nitrogen dioxide is passed over the heated CoF<sub>3</sub>.
- **Product Collection:** The gaseous products exiting the reactor, primarily **nitryl fluoride**, are collected in traps cooled with liquid nitrogen.
- **Purification:** The crude FNO<sub>2</sub> is purified by distillation. The product is distilled from a vessel held at approximately -60 to -65 °C to a receiver maintained at -78 °C.

## Gas-Phase Kinetics of Nitryl Fluoride Formation

The formation of **nitryl fluoride** from nitrogen dioxide and fluorine has been a subject of kinetic studies. The overall reaction is:



The experimentally determined rate law for this reaction is first order with respect to both NO<sub>2</sub> and F<sub>2</sub>.<sup>[6][7][8][9][10]</sup>

Rate Law: Rate = k[NO<sub>2</sub>][F<sub>2</sub>]

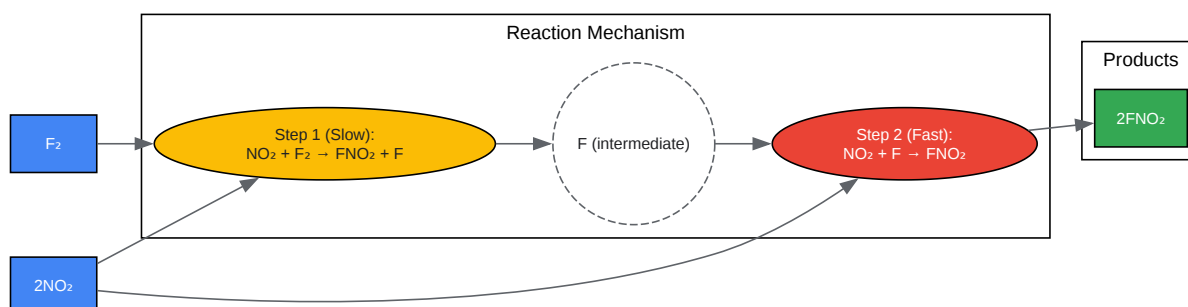
## Proposed Mechanism

A two-step mechanism is widely accepted to explain the observed rate law.<sup>[7][8][9][11]</sup>

Step 1 (Slow, Rate-Determining):  $\text{NO}_2(\text{g}) + \text{F}_2(\text{g}) \rightarrow \text{FNO}_2(\text{g}) + \text{F}(\text{g})$

Step 2 (Fast):  $\text{NO}_2(\text{g}) + \text{F}(\text{g}) \rightarrow \text{FNO}_2(\text{g})$

The first step is the slow, rate-determining step, and its molecularity matches the experimentally observed rate law. The fluorine atom (F) is a reaction intermediate.



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Caption: Proposed two-step mechanism for the formation of **nitryl fluoride**.

## Kinetic Data

Limited quantitative kinetic data for the formation of **nitryl fluoride** are available in the literature.

Parameter	Value	Temperature (K)	Reference
Rate Constant (k)	$5.5 \times 10^0 \text{ L mol}^{-1} \text{ s}^{-1}$	298	[8]
Activation Energy (Ea, overall)	+43.8 kJ/mol	-	[8]
Rate Constant (k <sub>2</sub> ) for F + NO <sub>2</sub>	$3.29 \times 10^9 \text{ L mol}^{-1} \text{ s}^{-1}$	200	[8]
Rate Constant (k <sub>2</sub> ) for F + NO <sub>2</sub>	$3.65 \times 10^9 \text{ L mol}^{-1} \text{ s}^{-1}$	400	[8]

## Thermal Decomposition

**Nitryl fluoride** is relatively stable at lower temperatures. However, it becomes increasingly unstable as the temperature rises.[1][3] The homogeneous thermal decomposition is not readily studied at temperatures below 1200 K because the equilibrium lies far on the side of FNO<sub>2</sub>. [1][3]

Decomposition Reaction:  $2\text{FNO}_2(\text{g}) \rightleftharpoons 2\text{NO}_2(\text{g}) + \text{F}_2(\text{g})$

Quantitative kinetic data for the thermal decomposition of **nitryl fluoride** at high temperatures are not readily available in the reviewed literature.

## Gas-Phase Reactivity with Other Species

As a strong oxidizing and fluorinating agent, **nitryl fluoride** is expected to be highly reactive with a variety of gas-phase species. However, specific kinetic data for its reactions with key atmospheric or chemical species, such as hydroxyl (OH) radicals or chlorine (Cl) atoms, are not well-documented in the available literature.

## Spectroscopic Data

Spectroscopic techniques are essential for the identification and quantification of **nitryl fluoride**.

## Infrared and Raman Spectroscopy

The thermodynamic properties of **nitryl fluoride** have been determined using infrared (IR) and Raman spectroscopy.[\[1\]](#)[\[3\]](#)

Infrared Absorption Frequencies: A study by Clavier et al. (2025) provides the following assignments for the fundamental vibrational modes of FNO<sub>2</sub> in the gas phase.[\[5\]](#)

Assignment	Frequency (cm <sup>-1</sup> )
$\nu_1$ ( $\nu_s(\text{NO})$ )	1310
$\nu_2$ ( $\nu(\text{NF})$ )	822
$\nu_3$ ( $\delta_{sc}(\text{ONO})$ )	570
$\nu_4$ ( $\nu_{as}(\text{NO})$ )	1791
$\nu_5$ ( $\delta_{wag}(\text{ONO})$ )	742
$\nu_6$ ( $\delta_r(\text{ONO})$ )	460

## UV-Vis Spectroscopy

Detailed UV-Vis absorption spectra and cross-section data for gaseous **nitryl fluoride** are not available in the reviewed literature.

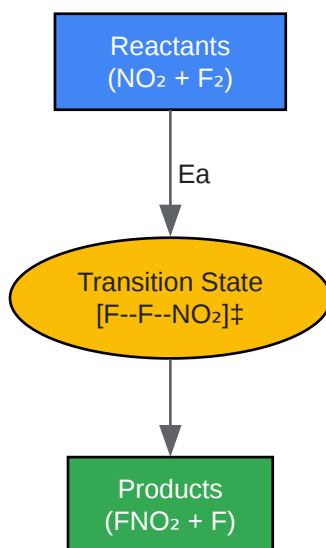
## Computational Chemistry Insights

Computational chemistry provides valuable tools for understanding the reaction mechanisms and energetics of **nitryl fluoride** chemistry. While specific computational studies on the gas-phase reactions of **nitryl fluoride** were not extensively detailed in the search results, the general approach involves:

- **Locating Transition States:** Using methods like density functional theory (DFT), the geometry of the transition state for a reaction can be calculated.[\[12\]](#) This provides insight into the structure of the activated complex.
- **Calculating Potential Energy Surfaces:** The energy of the system is calculated as a function of the coordinates of the atoms, mapping out the energy landscape of the reaction from reactants to products.



- Predicting Reaction Rates: Transition state theory can be used in conjunction with the calculated potential energy surface to predict reaction rate constants.



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Caption: A simplified energy profile for the rate-determining step of FNO<sub>2</sub> formation.

## Conclusion

This technical guide has summarized the key aspects of the gas-phase chemistry of **nitryl fluoride**. Its synthesis is a hazardous but well-documented process, with direct fluorination and the use of solid fluorinating agents being the primary methods. The kinetics of its formation from NO<sub>2</sub> and F<sub>2</sub> point to a second-order reaction with a two-step mechanism. While some spectroscopic data are available, further research is needed to fully characterize its UV-Vis absorption properties and to quantify its reactivity with other important gas-phase species. The information provided herein should serve as a valuable resource for researchers and professionals working with this highly reactive compound.

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